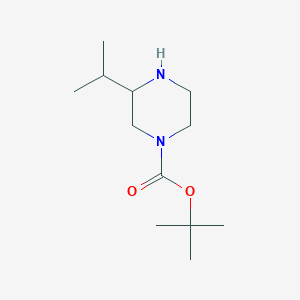

1-Boc-3-isopropylpiperazine

描述

Significance of Piperazine (B1678402) Derivatives as Privileged Structures in Organic Synthesis and Drug Discovery

Piperazine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govtandfonline.comresearchgate.net This designation stems from their frequent appearance in the structures of approved drugs and their ability to interact with a wide range of biological targets. nih.govnih.gov The piperazine ring's unique physicochemical properties, including its solubility, basicity, and conformational flexibility, make it a valuable tool for medicinal chemists. nih.govtandfonline.com These characteristics allow for the modulation of a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved drug-like qualities such as enhanced bioavailability. tandfonline.comnih.gov The two nitrogen atoms within the piperazine core provide opportunities for chemical modification, enabling the attachment of various functional groups to fine-tune biological activity. tandfonline.comnih.gov

Overview of N-Protected Piperazines in Advanced Chemical Methodologies

In the realm of organic synthesis, protecting groups are essential for selectively masking reactive functional groups while other parts of a molecule are being modified. For piperazines, which contain two reactive secondary amines, N-protection is a crucial strategy. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions. cymitquimica.comguidechem.com

N-Boc protected piperazines, such as 1-Boc-piperazine, serve as versatile building blocks in multi-step syntheses. nih.govnih.gov The Boc group allows for the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions after deprotection. This control is paramount in the construction of complex molecules with defined structures, a cornerstone of modern pharmaceutical development. rsc.orggoogle.com

Research Rationale for Investigating 1-Boc-3-isopropylpiperazine as a Key Chemical Entity

The specific compound, this compound, presents several features that make it a compelling subject for chemical research. The presence of the Boc protecting group on one of the piperazine nitrogens allows for controlled, stepwise reactions. cymitquimica.com The isopropyl group at the 3-position introduces steric bulk and chirality (if a single enantiomer is used), which can significantly influence a molecule's interaction with biological targets. cymitquimica.com This substitution on the carbon backbone of the piperazine ring is a key area of interest, as only a fraction of piperazines used in medicinal chemistry research feature such modifications. mdpi.com

The investigation of asymmetrically substituted piperazines like the 3-isopropyl derivative is driven by the understanding that such substitutions can lead to enhanced biological activity. rsc.org The chirality introduced by the isopropyl group means that the compound can exist as two non-superimposable mirror images (enantiomers), which often exhibit different pharmacological effects. cymitquimica.com Therefore, this compound serves as a valuable chiral building block for the synthesis of enantiomerically pure drug candidates. cymitquimica.com

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to leverage its structural features for the synthesis of novel and potentially therapeutic compounds. Research focuses on utilizing this intermediate in the development of new synthetic methodologies and in the creation of libraries of compounds for biological screening. google.com The ability to selectively deprotect the Boc group and further functionalize the piperazine ring makes it a key component in the assembly of complex molecular architectures. nih.gov

Key research goals include the development of efficient synthetic routes to access enantiomerically pure forms of this compound and its derivatives. rsc.orgacs.org Furthermore, studies aim to explore the impact of the isopropyl-substituted piperazine motif on the biological activity of new chemical entities across various therapeutic areas. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and research.

| Property | Value | Source |

|---|---|---|

| CAS Number | 502649-32-3 | cymitquimica.comchemscene.com |

| Molecular Formula | C₁₂H₂₄N₂O₂ | cymitquimica.comchemscene.com |

| Molecular Weight | 228.33 g/mol | cymitquimica.comchemscene.com |

| Appearance | Liquid or semi-solid | sigmaaldrich.com |

| Boiling Point | 298.4°C at 760 mmHg | echemi.com |

| Density | 1.0±0.1 g/cm³ | echemi.com |

| Purity | Typically ≥95% | cymitquimica.comchemscene.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659463 | |

| Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-32-3 | |

| Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Boc 3 Isopropylpiperazine

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for obtaining optically active 1-Boc-3-isopropylpiperazine. Several approaches have been developed to control the stereochemistry at the C3 position of the piperazine (B1678402) ring.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgsigmaaldrich.com In the context of 3-substituted piperazines, a chiral auxiliary can be temporarily attached to the piperazine precursor to direct the introduction of the isopropyl group. nih.gov

One conceptual approach involves the use of a chiral glycine (B1666218) enolate equivalent derived from a piperazinone bearing a chiral auxiliary. For instance, a piperazin-2-one (B30754) appended with a well-established chiral auxiliary, such as one of Evans' oxazolidinones or a camphor-derived auxiliary, could be utilized. wikipedia.org Deprotonation would generate a chiral enolate, which could then undergo diastereoselective alkylation with an isopropyl halide. Subsequent removal of the chiral auxiliary and reduction of the piperazinone would yield the desired enantiomerically enriched 3-isopropylpiperazine, which can then be N-protected with a Boc group. While specific examples for this compound are not prevalent in the literature, this strategy has been successfully applied to the synthesis of various chiral α-substituted carbonyl compounds. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their General Application

| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereoselectivity |

|---|---|---|---|

| Evans' Oxazolidinones | N-Acyl Imides | Enolate Alkylation, Aldol Reactions | >95% de |

| Camphorsultam | N-Acyl Sultams | Diels-Alder Reactions, Alkylations | >90% de |

| (R)- or (S)-Phenylglycinol | Imines | Nucleophilic Addition | >90% de |

Asymmetric Catalysis in the Preparation of Enantiopure this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. caltech.edu This can be achieved through various catalytic transformations, such as asymmetric hydrogenation or allylic alkylation. For instance, a prochiral dehydropiperazine precursor could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to furnish the chiral piperazine core. nih.gov

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. caltech.edunih.govnih.gov This methodology has been successfully employed for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high enantiomeric excess. caltech.edunih.gov The resulting chiral piperazin-2-ones can then be reduced to the corresponding piperazines.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. tandfonline.comnih.govethz.chacs.org For racemic this compound, an enzymatic resolution could be employed. Lipases are commonly used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or deacylation. tandfonline.com For example, racemic this compound could be treated with an acyl donor in the presence of a lipase (B570770). One enantiomer would be acylated at a much faster rate, allowing for the separation of the slower-reacting enantiomer and the acylated product.

A study on the kinetic resolution of piperazine-2-carboxamide (B1304950) using leucine (B10760876) aminopeptidase (B13392206) demonstrated the feasibility of enzymatic resolutions within the piperazine scaffold, yielding products with good optical purity. tandfonline.com A similar strategy could be adapted for 3-substituted piperazines.

Table 2: Potential Kinetic Resolution Strategies

| Method | Chiral Reagent/Catalyst | Reaction Type | Separated Products |

|---|---|---|---|

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) | Transesterification/Acylation | Enantioenriched amine and acylated amine |

| Chemical Kinetic Resolution | Chiral Acylating Agent | Acylation | Enantioenriched amine and diastereomeric amide |

Diastereoselective Alkylation Methods

Diastereoselective alkylation often involves the use of a chiral substrate or a chiral auxiliary to control the stereochemical outcome of an alkylation reaction. In the synthesis of this compound, a chiral piperazine precursor can be alkylated in a diastereoselective manner. For instance, a chiral piperazinone can be enolized and then alkylated with an isopropyl halide. The existing stereocenter(s) on the piperazinone ring will direct the incoming isopropyl group to a specific face, leading to a diastereomerically enriched product.

Synthesis from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. rsc.orgresearchgate.net L-valine is an ideal chiral pool starting material for the synthesis of (S)-1-Boc-3-isopropylpiperazine due to its inherent (S)-stereochemistry and the presence of the required isopropyl group. rsc.orgresearchgate.net

A general synthetic route starting from L-valine would involve the reduction of the carboxylic acid to an alcohol, followed by protection of the amino group. The resulting amino alcohol can then be converted into a 1,2-diamine, a key precursor for the piperazine ring. Cyclization of the diamine with a suitable two-carbon electrophile would furnish the chiral 3-isopropylpiperazine core, which can then be N-Boc protected. mdpi.comtmc.edunih.govnih.govnih.gov This approach has been successfully used for the synthesis of various enantiomerically pure 3-substituted piperazine-2-acetic acid esters. nih.gov

Classical and Contemporary Synthetic Routes

Beyond stereoselective strategies, a variety of classical and modern synthetic methods can be employed for the construction of the this compound scaffold.

Classical approaches to substituted piperazines often involve the cyclization of 1,2-diamines with 1,2-dielectrophiles. organic-chemistry.org For 3-isopropylpiperazine, this would entail the synthesis of a suitably protected 1,2-diaminopropane (B80664) derivative with an isopropyl group at the 1-position.

Contemporary methods offer more efficient and versatile routes. One such approach is the direct C-H functionalization of the piperazine ring. whiterose.ac.uk While typically challenging, recent advances have enabled the direct lithiation and subsequent trapping of N-Boc protected piperazines. whiterose.ac.ukresearchgate.net This allows for the introduction of substituents at the 2-position. While this doesn't directly yield the 3-substituted product, it showcases the advancements in direct functionalization of the piperazine core.

Another modern approach involves the palladium-catalyzed carboamination reaction, which has been used for the asymmetric synthesis of N-aryl-2,6-disubstituted piperazines starting from amino acids. researcher.life Such catalytic methods provide a modular and efficient means to construct substituted piperazine derivatives.

The N-Boc protecting group is typically introduced by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). petalheadexim.comgoogle.com This protecting group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom. jgtps.com

Table 3: Comparison of General Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral moiety | High diastereoselectivity, reliable | Requires additional steps for attachment and removal |

| Asymmetric Catalysis | Use of a chiral catalyst | Atom economical, high enantioselectivity | Catalyst development can be challenging |

| Kinetic Resolution | Separation of a racemate | Access to one enantiomer in high purity | Maximum theoretical yield of 50% for one enantiomer |

| Chiral Pool Synthesis | Starting from a natural chiral molecule | Readily available starting materials, defined stereochemistry | Limited to the available chiral pool |

Alkylation of N-Boc-piperazine Derivatives

Direct alkylation of a pre-formed N-Boc-piperazine ring at a carbon atom is challenging due to the relative inertness of the C-H bonds. More successful approaches often involve the alkylation of an activated precursor, such as a piperazin-2-one. One advanced strategy is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method allows for the enantioselective synthesis of α-substituted and α,α-disubstituted piperazin-2-ones, which can subsequently be reduced to the corresponding piperazines. nih.gov While this typically introduces an allyl group, the resulting alkene can be hydrogenated and the ketone reduced to furnish the saturated, alkyl-substituted piperazine core.

Another viable, though less direct, route involves building the ring from an alkylated precursor. For instance, N-Boc protected amino acids can be converted to α,β-unsaturated esters, which then undergo an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to form the 3-substituted piperazine core. nih.gov This multi-step sequence allows for the incorporation of the desired alkyl group from a chiral pool of starting materials. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient pathway to highly substituted heterocyclic scaffolds. For the synthesis of piperazine derivatives, MCRs can rapidly assemble the core structure with desired substitution patterns. An illustrative approach involves a Ugi tetrazole reaction followed by an intramolecular SN2 cyclization. While specific MCRs leading directly to this compound are not extensively documented, the strategy allows for significant molecular diversity. By carefully selecting the initial aldehyde, amine, isocyanide, and acid components, it is conceptually feasible to construct a precursor that, upon cyclization, yields the 3-isopropylpiperazine framework.

Rearrangement Reaction Pathways for Piperazine Analogs

Molecular rearrangements provide another powerful tool for constructing the piperazine nucleus. Various named rearrangement reactions, including the aza-Wittig, Curtius, Schmidt, and diaza-Cope rearrangements, have been successfully applied to the synthesis of piperazine and its analogs. These reactions often involve the expansion or transformation of existing ring systems or linear precursors to form the six-membered diazacycle. The applicability of these pathways to the synthesis of this compound would depend on the design of a specific precursor that incorporates the isopropyl group and undergoes the desired skeletal reorganization to yield the target heterocycle.

C-H Functionalization Strategies for Piperazine Ring Substitution

Direct C-H functionalization has emerged as a state-of-the-art strategy for synthesizing carbon-substituted piperazines, avoiding lengthy de novo syntheses. mdpi.com A premier method involves the directed α-lithiation of an N-Boc-piperazine followed by trapping with an electrophile. mdpi.comwhiterose.ac.uk This approach uses a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent or a chiral ligand to deprotonate the carbon adjacent to the Boc-protected nitrogen. mdpi.comnih.gov The resulting organolithium intermediate can then be quenched with an isopropyl-containing electrophile (e.g., 2-iodopropane) to install the desired side chain.

For asymmetric synthesis, this lithiation is performed in the presence of a chiral diamine ligand, such as (-)-sparteine (B7772259) or a synthetic surrogate, to achieve high enantioselectivity. nih.govacs.org This asymmetric lithiation–substitution sequence provides direct access to enantiopure α-substituted piperazines from the intact piperazine ring. nih.govacs.org

More recently, photoredox catalysis has provided an alternative pathway for C-H functionalization. mdpi.com Using organic photocatalysts like acridinium (B8443388) salts, α-carbamyl radicals can be generated from N,N'-bis-Boc-piperazine, which then couple with Michael acceptors to produce α-C–H alkylation products. mdpi.com

Optimization of Synthetic Conditions and Yields

The successful synthesis of this compound, particularly in an enantioselective manner, is highly dependent on the precise control of reaction conditions. Factors such as solvent, temperature, and the nature of the catalytic system are critical for maximizing yield and selectivity.

Solvent Selection and Reaction Temperature Effects

In C-H functionalization via lithiation, solvent and temperature are paramount. These reactions are typically conducted at cryogenic temperatures, such as -78 °C, to ensure the stability of the organolithium intermediate and prevent side reactions like ring fragmentation. whiterose.ac.ukacs.org However, protocols have been developed that allow for lithiation at higher temperatures (e.g., -50 °C or -30 °C), which can be more practical for larger-scale synthesis. mdpi.comresearchgate.net

The choice of solvent significantly impacts the reactivity and aggregation state of the organolithium species. nih.gov Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used due to their ability to solvate the lithium cation, which can modulate the reactivity of the base and the stability of the intermediate. nih.gov The coordinating ability of the solvent can influence the rate of enantiomerization of the lithiated species, thereby affecting the stereochemical outcome of the reaction. nih.gov As shown in the table below, solvent choice can dramatically influence reaction efficiency and selectivity in related asymmetric transformations.

| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Toluene | 25 | 95 | 94 | Analogous Pd-catalyzed alkylation nih.gov |

| THF | -78 | 85 | 92 | Asymmetric lithiation-trapping nih.govacs.org |

| 2-MeTHF | -78 | 88 | 95 | Asymmetric lithiation-trapping nih.gov |

| Et₂O | -78 | 75 | 89 | Asymmetric lithiation-trapping nih.gov |

| CH₂Cl₂ | 25 | 70 | 85 | Analogous Pd-catalyzed alkylation nih.gov |

Catalyst Systems and Ligand Design for Enhanced Selectivity

For asymmetric syntheses, the catalyst and associated ligands are the most critical components for inducing stereoselectivity. In the context of asymmetric lithiation, the "catalyst system" is the superbase formed by the combination of s-BuLi and a chiral ligand. nih.govacs.org

Chiral Diamine Ligands: (-)-Sparteine, a naturally occurring alkaloid, has been the cornerstone ligand for asymmetric deprotonation. whiterose.ac.uk Its rigid structure chelates the lithium cation, creating a chiral environment that directs the deprotonation to one enantiotopic proton over the other. The development of synthetic (+)-sparteine surrogates has been crucial, as only the (-) enantiomer is naturally available, thus allowing access to the opposite product enantiomer. nih.govacs.org

Palladium/Chiral Ligand Systems: In catalytic alkylation routes, such as the decarboxylative allylic alkylation of piperazinones, the choice of ligand for the palladium catalyst is key. nih.gov Electron-deficient phosphine-oxazoline (PHOX) ligands have proven highly effective, leading to excellent yields and enantioselectivities. The electronic and steric properties of the ligand directly influence the stereochemical outcome of the C-C bond-forming step. nih.gov

Iridium-Based Catalysts: For photoredox-catalyzed C-H functionalization, iridium complexes such as Ir(ppy)₃ are often employed. mdpi.com These catalysts are activated by visible light and can mediate the single-electron transfer process required to generate the key α-aminyl radical intermediate. mdpi.com In other transformations, such as the [3+3] cycloaddition of imines to form C-substituted piperazines, bench-stable iridium(I) complexes like [IrCl(cod)(PPh₃)] have demonstrated high catalytic activity and excellent diastereoselective control. acs.org

The impact of ligand design on reaction outcome is summarized in the table below for a representative asymmetric transformation.

| Catalyst/Metal | Ligand | Selectivity Achieved | Methodology | Reference |

|---|---|---|---|---|

| s-BuLi | (-)-Sparteine | High Enantioselectivity (up to 98% ee) | Asymmetric C-H Lithiation | nih.govacs.org |

| s-BuLi | (+)-Sparteine Surrogate | Access to opposite enantiomer | Asymmetric C-H Lithiation | nih.govacs.org |

| Pd₂(pmdba)₃ | (S)-tBu-PHOX | High Enantioselectivity (up to 97% ee) | Decarboxylative Alkylation | nih.gov |

| [IrCl(cod)(PPh₃)] | PPh₃ (phosphine) | High Diastereoselectivity | [3+3] Cycloaddition | acs.org |

| Ir(ppy)₃ | ppy (phenylpyridine) | Radical Generation | Photoredox C-H Arylation | mdpi.com |

Isolation and Purification Methodologies in High-Purity Synthesis

Achieving high purity of this compound is critical for its use in pharmaceutical synthesis. The primary methods for purification include column chromatography and crystallization.

Column Chromatography: Flash column chromatography is a widely employed technique for the purification of this compound from reaction mixtures. The choice of eluent system is crucial for achieving optimal separation. A common mobile phase consists of a gradient of ethyl acetate (B1210297) in hexanes. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

| Parameter | Condition | Purity Achieved |

| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | >98% |

| Mobile Phase | Gradient of 0-30% Ethyl Acetate in Hexanes | |

| Detection | UV at 254 nm and TLC with potassium permanganate (B83412) stain |

Crystallization: For achieving very high purity levels (>99.5%), recrystallization is the preferred method. The selection of an appropriate solvent system is paramount. A mixture of a solvent in which the compound is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble at lower temperatures is typically used. For this compound, solvent systems such as ethyl acetate/heptane or methanol/water have been reported to yield high-purity crystals upon slow cooling.

| Solvent System | Temperature Profile | Yield of Purified Product | Purity Achieved |

| Ethyl Acetate / Heptane | Dissolve at 60°C, cool to 0-5°C | 85-90% | >99.5% |

| Methanol / Water | Dissolve at 50°C, cool to room temperature | 80-85% | >99.7% |

Scalability Considerations for Research Applications

The transition from small-scale laboratory synthesis to larger quantities required for extensive research necessitates careful consideration of scalability. This involves optimizing batch processes and exploring more efficient continuous flow technologies.

Laboratory Scale Synthesis Optimization

The Boc protection of 3-isopropylpiperazine is a key step in the synthesis. Optimization of this reaction is crucial for maximizing yield and purity on a laboratory scale. Parameters such as the choice of Boc-protection reagent, base, solvent, and reaction temperature significantly influence the outcome.

The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for introducing the Boc protecting group. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Table of Optimized Reaction Conditions for Boc Protection of 3-isopropylpiperazine:

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) |

| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Sodium Bicarbonate (aq.) |

| Temperature | 0°C to Room Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 hours | 6 hours | 12 hours |

| Yield | 92% | 88% | 85% |

| Purity (by NMR) | >98% | >97% | >95% |

Design of Experiments (DoE) can be a powerful tool to systematically optimize these parameters, leading to a robust and high-yielding laboratory-scale process.

Exploration of Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The application of continuous flow reactors for the synthesis of chiral piperazine derivatives is an area of active research.

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of 3-isopropylpiperazine and a base through a heated reactor coil, where it is mixed with a solution of (Boc)₂O. The product stream would then be collected and purified.

Conceptual Continuous Flow Reactor Parameters:

| Parameter | Proposed Range | Rationale |

| Reactor Type | Plug Flow Reactor (PFR) / Packed-Bed Reactor | Provides good mixing and residence time control. |

| Temperature | 40 - 80°C | Increased reaction rate while minimizing side reactions. |

| Residence Time | 5 - 20 minutes | Sufficient time for complete reaction. |

| Reagent Stoichiometry | Near-equimolar with slight excess of (Boc)₂O | To ensure complete conversion of the starting material. |

| Solvent | Acetonitrile or THF | Good solubility for reactants and products. |

While specific data for the continuous flow synthesis of this compound is not yet widely published, studies on similar Boc-protection reactions in flow reactors suggest that high yields and purities can be achieved with significantly reduced reaction times compared to batch processes. This technology holds great promise for the efficient and scalable production of this important building block for research and development.

Chemical Reactivity and Mechanistic Investigations of 1 Boc 3 Isopropylpiperazine

Reactivity of the Boc Protecting Group

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to clean removal under specific, typically acidic, conditions. cymitquimica.comorganic-chemistry.org In 1-Boc-3-isopropylpiperazine, it masks the nucleophilicity of one of the piperazine (B1678402) nitrogens, allowing for selective functionalization of the other. lookchem.comsmolecule.com

The primary strategy for the removal of the Boc group from this compound involves treatment with strong acids. This process, known as deprotection, regenerates the free amine, which can then participate in subsequent reactions. The tert-butyl carbamate (B1207046) is cleaved under anhydrous acidic conditions, which generates a stable tert-butyl cation. organic-chemistry.org Common reagents for this transformation are trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule.

Table 1: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Diethyl Ether | nih.gov |

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is achieved by choosing groups that are labile under different, non-interfering conditions. organic-chemistry.org For a disubstituted piperazine scaffold derived from this compound, the free secondary amine can be protected with a group orthogonal to Boc.

A common orthogonal partner to the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgorganic-chemistry.org By protecting the second nitrogen with an Fmoc group, a synthetic route can be designed where the Boc group is removed with acid to allow for N-functionalization, while the Fmoc group remains intact. Subsequently, the Fmoc group can be removed with a base, such as piperidine (B6355638) in dimethylformamide (DMF), to enable a different modification at the second nitrogen. sigmaaldrich.com Another set of orthogonal protecting groups are Dde and ivDde, which are stable to both piperidine and TFA but can be selectively cleaved using hydrazine. sigmaaldrich.com This strategy provides precise control over the step-wise construction of complex molecules built upon the piperazine framework.

Nucleophilic and Electrophilic Transformations of the Piperazine Moiety

The piperazine ring in this compound contains two nitrogen atoms with distinct reactivity profiles. The Boc-protected nitrogen is non-nucleophilic, while the secondary amine at the N4 position is a potent nucleophile, and the carbon atoms of the ring can be made reactive under certain conditions. beilstein-journals.orgguidechem.com

The unprotected secondary amine of this compound readily participates in nucleophilic substitution and addition reactions with a wide range of electrophiles. guidechem.com This allows for the introduction of various substituents at the N4 position. Common transformations include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides.

Furthermore, after the selective deprotection of the Boc group, the newly exposed nitrogen at the N1 position can undergo functionalization. A common reaction is palladium-catalyzed N-arylation (Buchwald-Hartwig amination) to introduce aryl groups. nih.gov

Table 2: Examples of N-Substitution Reactions on the Piperazine Scaffold

| Reaction Type | Electrophile Example | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Isopropyl halides | N4-Isopropyl derivative | smolecule.com |

| N-Acylation | Acyl chlorides | N4-Acyl derivative | |

| N-Arylation | 2,6-Dichlorobenzothiazole (B1293530) | N4-Aryl derivative | nii.ac.jp |

In a documented synthesis, (R/S)-1-Boc-3-methylpiperazine was reacted with 2,6-dichlorobenzothiazole in the presence of potassium carbonate in DMF at 100 °C, demonstrating the nucleophilic character of the free secondary amine in an SNAr reaction. nii.ac.jp

While reactions at the nitrogen centers are more common, the carbon atoms of the piperazine ring, particularly those alpha (α) to the nitrogen atoms, can also be functionalized. Direct C-H functionalization of N-Boc-piperazines represents a modern and efficient method for introducing substituents onto the carbon skeleton. beilstein-journals.org

One powerful strategy is the α-lithiation of the N-Boc-piperazine using a strong base like sec-butyllithium (B1581126) (sec-BuLi), followed by trapping the resulting organolithium intermediate with an electrophile. beilstein-journals.org This allows for the introduction of a variety of groups at the C2 position. The use of a chiral ligand, such as (-)-sparteine (B7772259), can achieve asymmetric lithiation, leading to enantioenriched α-substituted piperazines. beilstein-journals.org

Table 3: Reagents for α-C–H Functionalization of N-Boc-Piperazines via Lithiation

| Step | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Lithiation | sec-Butyllithium (sec-BuLi) | Deprotonation at α-carbon | beilstein-journals.org |

| Trapping | Trimethylsilyl chloride (TMSCl) | Silylation | beilstein-journals.org |

| Trapping | Tributyltin chloride (Bu₃SnCl) | Stannylation | beilstein-journals.org |

In situ IR spectroscopy has been instrumental in studying these reactions, helping to monitor the process and identify side reactions. beilstein-journals.org Another emerging technique is visible-light photoredox catalysis, which can enable direct α-C–H activation of amines and subsequent functionalization under mild conditions. beilstein-journals.org

The this compound scaffold is frequently used in coupling reactions to build larger, more complex molecules, which is of particular interest in drug discovery. researchgate.netchemscene.com Palladium-catalyzed cross-coupling reactions are a cornerstone of these strategies. nih.govumich.edu

After initial functionalization at the nitrogen or carbon positions, the modified piperazine can be used as a building block in reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. For instance, an aryl group introduced via N-arylation might contain a halide or boronic acid moiety, which can then participate in a subsequent Pd-catalyzed cross-coupling reaction to extend the molecular scaffold. google.com

A study on the synthesis of substituted piperazines utilized a palladium-catalyzed carboamination reaction to form the heterocyclic ring. nih.gov While this study focused on ring formation, the principles are applicable for further functionalization. The choice of N-protecting group was found to be critical; N-Boc protected substrates, for example, sometimes resulted in poor stereoselectivity in certain coupling reactions compared to N-aryl protected substrates. nih.gov This highlights the intricate influence of all substituents on the reactivity and stereochemical outcome of transformations involving the piperazine core.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. The chiral center at the 3-position, bearing the isopropyl group, significantly influences the stereochemical course of subsequent reactions.

The presence of the Boc protecting group and the isopropyl substituent on the piperazine ring plays a critical role in directing the stereochemical outcome of its reactions. For instance, in palladium-catalyzed carboamination reactions used to form substituted piperazines, the nature of the N-substituents has a substantial effect on diastereoselectivity. nih.gov

Research has shown that while many transformations proceed with high diastereoselectivity (often >20:1), the presence of an N-Boc group can lead to lower stereoselectivity. nih.gov This is attributed to the electronic and steric properties of the Boc group, which can influence the transition state geometry of the cyclization step. Specifically, electron-withdrawing groups like Boc can disfavor the pyramidalization of the nitrogen atom, potentially leading to a greater degree of cyclization through a less selective transition state. nih.gov

In the synthesis of oxazolo[3,4-a]pyrazine derivatives, the stereochemistry of intermediates derived from amino acids, which are analogous to substituted piperazines, dictates the spatial orientation of substituents in the final product. The absolute configuration at the C-2 position (equivalent to the C-3 position in this compound) directs the formation of a single diastereoisomer in subsequent ortho-lithiation reactions. nih.gov This demonstrates a high degree of chiral induction, where the existing stereocenter controls the creation of a new one.

Several factors influence chiral induction and the retention of stereochemistry in reactions with this compound and related structures.

Nature of the N-substituent: As observed in palladium-catalyzed carboamination reactions, the electronic nature of the substituent on the nitrogen atom is a key factor. nih.gov Electron-rich groups tend to favor higher diastereoselectivity, while electron-withdrawing groups like Boc can diminish it. nih.gov

Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact stereoselectivity. For example, in some palladium-catalyzed reactions, altering these parameters can influence the ratio of diastereomeric products. umich.edu

Steric Hindrance: The bulky isopropyl group at the 3-position provides significant steric hindrance, which can direct incoming reagents to attack from the less hindered face of the molecule, thereby influencing the stereochemical outcome. cymitquimica.com

Chelation Control: In certain reactions, chelation of the Boc group's carbonyl oxygen and the piperazine nitrogen to a metal catalyst can create a rigid transition state, leading to high levels of stereocontrol. ucl.ac.uk

A summary of factors influencing stereoselectivity in related piperazine syntheses is presented below:

| Factor | Influence on Stereoselectivity | Example Reaction |

| N¹-Substituent | Electron-rich groups enhance diastereoselectivity; electron-withdrawing groups (e.g., Boc) decrease it. | Pd-catalyzed carboamination |

| N⁴-Substituent | The nature of the N⁴-group also impacts stereocontrol. | Pd-catalyzed carboamination |

| Reaction Temperature | Lowering the temperature can sometimes increase the amount of undesired side products. | Pd-catalyzed carboamination |

| Catalyst System | The choice of palladium precursor and ligand is critical for achieving high stereocontrol. | Pd-catalyzed carboamination |

| Starting Material Stereochemistry | The absolute configuration of the starting amino acid-derived fragment dictates the final product's stereochemistry. | Ortho-lithiation for oxazolo[3,4-a]pyrazine synthesis |

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product structures. This often involves a combination of spectroscopic and kinetic studies.

Spectroscopic techniques are invaluable for identifying and characterizing transient intermediates in the reaction pathways of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the structure of starting materials, products, and stable intermediates. nih.gov Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish the relative stereochemistry of substituents on the piperazine ring by observing through-space interactions between protons. umich.edu For example, NOESY experiments have been used to assign the stereochemistry of 2-isopropylpiperazine (B1296634) derivatives. umich.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and can provide structural information through fragmentation patterns. It is particularly useful for confirming the identity of products and intermediates in complex reaction mixtures. google.com

While specific spectroscopic studies dedicated solely to the reaction intermediates of this compound are not widely published, the principles are well-established in the study of related piperazine derivatives. nih.govumich.edu

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering insights into the reaction mechanism. Such studies can help to determine the rate-determining step and the energies of activation for different pathways.

For palladium-catalyzed carboamination reactions, kinetic studies could involve monitoring the disappearance of the starting materials and the appearance of the products over time using techniques like HPLC or NMR spectroscopy. The data obtained can be used to derive a rate law, which provides a mathematical description of the reaction's dependence on the concentrations of reactants and catalysts.

In the context of stereoselectivity, kinetic studies can help to understand why certain diastereomers are formed preferentially. For example, by comparing the rates of formation of different stereoisomers under various conditions, it is possible to infer the relative energies of the competing transition states. The observation that substrates with electron-poor N¹-aryl or Boc-groups react with lower diastereoselectivity suggests a kinetic preference for a transition state that is less sterically demanding but also less selective. nih.gov

Applications of 1 Boc 3 Isopropylpiperazine in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

1-Boc-3-isopropylpiperazine serves as a foundational element in the construction of diverse heterocyclic structures, which are core components of many biologically active compounds.

Synthesis of Substituted Piperazine (B1678402) and Piperidine (B6355638) Derivatives

The piperazine moiety is a common scaffold in medicinal chemistry. The use of this compound allows for the controlled synthesis of monosubstituted piperazine derivatives. mdpi.com The Boc group directs substitution to the unprotected nitrogen atom, enabling the introduction of various functional groups. mdpi.com Subsequent removal of the Boc group can then allow for further functionalization at the other nitrogen. This stepwise approach is crucial for creating piperazine derivatives with specific substitution patterns, which is often essential for their desired biological activity. researchgate.net For instance, N-arylation and N-alkylation reactions can be performed on the unprotected nitrogen, leading to a wide array of substituted piperazine products. beilstein-journals.org

Similarly, while not a direct precursor, the synthetic strategies employed with this compound can be adapted for the synthesis of substituted piperidine derivatives. The principles of using protecting groups to achieve selective functionalization are transferable to other nitrogen-containing heterocycles. researchgate.net

Formation of Fused and Bridged Ring Systems

Fused and bridged ring systems are complex three-dimensional structures often found in natural products and pharmacologically active molecules. dokumen.pubgoogle.com this compound can be incorporated into these intricate architectures. The piperazine ring can act as a linker or a foundational component upon which other rings are built. For example, the nitrogen atoms of the piperazine ring can participate in cyclization reactions to form fused systems, where two rings share a common bond. youtube.com

In the formation of bridged systems, the piperazine unit can connect two otherwise separate parts of a molecule, creating a bicyclic structure where the bridgehead atoms are non-adjacent. youtube.com The stereochemistry of the isopropyl group on the this compound can influence the spatial arrangement of these complex ring systems. cymitquimica.com

Intermediate in the Synthesis of Chiral Molecules

The presence of a chiral center at the 3-position of the piperazine ring makes this compound, particularly its enantiomerically pure forms like (R)-1-Boc-3-isopropylpiperazine and (S)-1-Boc-3-isopropylpiperazine, a valuable intermediate in asymmetric synthesis. cymitquimica.comguidechem.com

Construction of Non-Racemic Organic Scaffolds

Enantiomerically pure this compound is a key starting material for building non-racemic organic scaffolds. cymitquimica.com The chirality inherent in the molecule can be transferred to new stereocenters created during a synthesis. This is a fundamental concept in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The use of such chiral building blocks is often more efficient than separating a racemic mixture later in the synthesis. The isopropyl group provides steric hindrance that can direct incoming reagents to attack from a specific face of the molecule, leading to a high degree of stereoselectivity. cymitquimica.com

Role in Peptide Chemistry and Peptidomimetics

Piperazine-based structures are increasingly being used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov this compound can be incorporated into peptide chains to introduce conformational constraints. nih.gov This is significant because the biological activity of peptides is often dependent on their specific three-dimensional shape. By replacing a portion of a peptide with a rigid piperazine unit, it is possible to lock the molecule into a bioactive conformation, potentially increasing its potency and stability. nih.gov The Boc-protected nitrogen allows for standard solid-phase peptide synthesis (SPPS) coupling protocols, making its integration into peptide sequences straightforward. nih.gov

Incorporation into Conformationally Constrained Peptides

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often hampered by poor metabolic stability and lack of oral bioavailability. A prominent strategy to overcome these limitations is the development of peptidomimetics, which involves modifying the peptide structure to retain biological activity while improving drug-like properties. One effective approach is to introduce conformational constraints into the peptide backbone. cam.ac.uk

The incorporation of a piperazine scaffold, derived from precursors like this compound, serves as an effective method to create such constraints. By replacing a segment of the flexible peptide backbone with the rigid piperazine ring, chemists can lock the molecule into a specific three-dimensional shape. researchgate.net This pre-organization can enhance binding affinity to the biological target, as less conformational entropy is lost upon binding. The isopropyl group at the 3-position of the ring can also play a crucial role, mimicking the side chain of natural amino acids like valine or leucine (B10760876) and engaging in specific interactions within the target's binding pocket. cymitquimica.com

Research into piperazine-based peptidomimetics has shown that these scaffolds can successfully mimic secondary structures like β-turns. researchgate.net For instance, studies on δ-opioid receptor ligands have explored piperazine scaffolds to create conformationally restricted analogues of peptide leads, demonstrating the importance of the heterocyclic ring for receptor binding. arizona.edu The synthesis of such constrained peptides often involves the deprotection of the Boc group on this compound, followed by coupling to amino acids or peptide fragments using standard peptide synthesis protocols.

| Scaffold Type | Precursor Example | Mimicked Structure | Key Synthetic Step | Reference |

|---|---|---|---|---|

| Oxopiperazine Helix Mimetic (OHM) | Fmoc-protected amino acids | α-helix | Solid-phase synthesis and cyclization | nih.gov |

| Tetrahydropyridazine-3,6-dione (Tpd) | Chiral α-hydrazino acids | β-turn / Extended | Acid-catalyzed cyclization during cleavage | researchgate.net |

| N-Substituted Piperazine | 1-Boc-piperazine | General peptide backbone | Solid-phase borane (B79455) reduction | acs.org |

| 2-Ketopiperazine | Chiral amino acid precursors | General peptide backbone | Reductive alkylation and dipeptide coupling | researchgate.net |

Development of Modified Amino Acid Residues

This compound is fundamentally a precursor to a non-proteinogenic, or unnatural, amino acid residue. Once incorporated into a peptide chain, the 3-isopropylpiperazine moiety functions as a modified amino acid analogue. The synthesis of these residues is a key area of research, as they can bestow peptides with enhanced stability against enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural amino acids. researchgate.net

The synthesis of these modified residues can be achieved from chiral pool starting materials, such as naturally occurring amino acids, to ensure the desired stereochemistry. researchgate.net The 3-isopropylpiperazine unit can be considered a cyclic analogue of amino acids like valine. The Boc-protected nitrogen at the 1-position serves as the site for peptide bond formation after deprotection, while the secondary amine at the 4-position can be used for further functionalization, allowing for the creation of diverse side chains or for cyclization with other parts of the peptide. This dual functionality makes it a versatile building block for creating complex and novel peptide architectures. researchgate.net

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technology for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for activity against a biological target to identify lead compounds. Piperazine scaffolds, including this compound, are considered "privileged scaffolds" in medicinal chemistry because they are capable of binding to multiple receptor types, making them ideal starting points for library synthesis. researchgate.net

The synthetic utility of this compound is particularly evident in solid-phase synthesis, a common technique for building combinatorial libraries. acs.org The general scheme involves anchoring the deprotected secondary amine of a piperazine derivative to a solid support. The Boc-protected nitrogen is then deprotected and acylated with a diverse set of carboxylic acids or sulfonyl chlorides. Subsequent cleavage from the resin yields a library of N,N'-disubstituted piperazines.

One notable example involved the creation of a 2,500-member library of N,N'-disubstituted piperazines and piperazinediones. nih.gov This library was screened for ligand affinity against bradykinin (B550075), neurokinin, and opioid receptors, leading to the identification of a potent and selective bradykinin antagonist. nih.gov More recently, research has focused on generating stereochemically diverse libraries by using enantiomerically pure piperazine building blocks derived from different amino acids, further expanding the chemical space that can be explored. researchgate.net Another study detailed the creation of a piperazine-based polycyclic guanidine (B92328) library that was screened against Mycobacterium tuberculosis, identifying several active compounds. mdpi.com

| Library Type | Core Scaffold | Number of Compounds | Therapeutic Target | Reference |

|---|---|---|---|---|

| N,N'-Disubstituted Piperazines | Piperazine / Piperazinedione | ~2,500 | Bradykinin, Neurokinin, Opioid Receptors | nih.gov |

| Polycyclic Guanidines | Piperazine | Not specified | Mycobacterium tuberculosis DNA gyrase | mdpi.com |

| Benzylpiperazines | Piperazine | Not specified | General (Diamine Moieties) | nih.gov |

| Stereochemically Diverse Piperazines | 2,6-Disubstituted Piperazine | Matrix of 24 | General (DNA Encoded Library) | researchgate.net |

Role in Medicinal Chemistry and Drug Discovery Research

Precursor for Bioactive Compound Synthesis

The piperazine (B1678402) moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The use of 1-Boc-3-isopropylpiperazine as a starting material allows for the strategic incorporation of this core into novel molecular architectures. The Boc group protects one of the piperazine's nitrogen atoms, enabling selective reactions on the unprotected nitrogen. This protection can be easily removed under acidic conditions, allowing for subsequent modifications at that position, making it a highly adaptable intermediate for creating diverse chemical libraries.

Synthesis of Pharmaceutical Lead Compounds

This compound serves as a crucial starting material in the multi-step synthesis of new chemical entities (NCEs) that are identified as lead compounds. A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better efficacy, selectivity, or pharmacokinetic parameters. By using this specific building block, chemists can introduce a defined three-dimensional structure early in the synthetic route, which is often critical for a molecule's interaction with its biological target.

Development of Drug Candidates with Piperazine Cores

The development of drug candidates often involves the iterative process of synthesizing and testing analogues of a lead compound. This compound is instrumental in this phase, particularly for creating series of compounds with variations around the piperazine core. For instance, after removing the Boc protecting group, the newly freed secondary amine can be reacted with a wide array of chemical partners (e.g., through acylation, alkylation, or reductive amination) to generate a library of related molecules. This systematic modification is fundamental to exploring the chemical space around a lead compound and optimizing its properties to produce a viable drug candidate.

Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of this compound are frequently used to perform detailed SAR studies.

Investigation of Substituent Effects on Biological Activity

Once the core structure containing the 3-isopropylpiperazine moiety is established, SAR studies focus on the impact of different substituents. After the deprotection of the Boc group, various chemical groups can be attached to the nitrogen atom. Researchers then systematically evaluate how these changes affect the compound's potency, selectivity, and metabolic stability. For example, a study might explore how substituting a simple phenyl ring with a substituted pyridine (B92270) or another heterocycle impacts the binding affinity of the molecule to its target protein.

Table 1: Example of a Substituent Effect SAR Study

This table illustrates how modifying a substituent (R) on the piperazine nitrogen can influence the inhibitory activity (IC50) of a compound series against a hypothetical protein kinase. Lower IC50 values indicate higher potency.

| Compound ID | R-Group (Substituent) | Target Kinase IC50 (nM) |

| A-1 | Phenyl | 150 |

| A-2 | 4-Chlorophenyl | 75 |

| A-3 | 4-Methoxyphenyl | 200 |

| A-4 | Pyridin-2-yl | 50 |

| A-5 | Cyclohexyl | 850 |

Exploration of Stereochemical Influence on Pharmacological Profiles

The presence of a chiral center at the 3-position of the piperazine ring (the carbon atom bonded to the isopropyl group) means that this compound exists as two non-superimposable mirror images, or enantiomers: (S)-1-Boc-3-isopropylpiperazine and (R)-1-Boc-3-isopropylpiperazine. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, using enantiomerically pure starting materials like (S)-1-Boc-3-isopropylpiperazine is critical. SAR studies often involve synthesizing and testing both the (S)- and (R)-derived final compounds to determine which stereochemistry provides the optimal pharmacological profile. The (S)-enantiomer, in particular, has been noted for its use in the preparation of certain enzyme inhibitors.

Table 2: Example of Stereochemical Influence on Biological Activity

This table shows the difference in potency between two final compounds that differ only in their stereochemistry at the 3-position of the piperazine ring, derived from the (S) and (R) enantiomers of the starting material.

| Compound ID | Stereochemistry | Target Receptor Binding Affinity (Ki, nM) |

| B-1(S) | S-enantiomer | 15 |

| B-2(R) | R-enantiomer | 980 |

Case Studies in Therapeutic Area Research

The utility of this compound is highlighted in its application to specific therapeutic areas. A notable example is its use in the synthesis of inhibitors for phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating inflammation, and its inhibitors are investigated for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

In this context, (S)-1-Boc-3-isopropylpiperazine has been used as a key building block to prepare heteroaromatic derivatives designed to inhibit PDE4. Researchers synthesize a series of compounds where the 3-isopropylpiperazine moiety is incorporated to interact with specific regions of the enzyme's active site. The isopropyl group and the specific (S)-stereochemistry are often crucial for achieving high potency and selectivity for the PDE4 enzyme over other phosphodiesterase subtypes.

Table 3: Case Study Example: Development of a PDE4 Inhibitor

This table summarizes key findings from a hypothetical research program aimed at developing a PDE4 inhibitor using (S)-1-Boc-3-isopropylpiperazine as a core building block.

| Parameter | Finding |

| Starting Material | (S)-1-Boc-3-isopropylpiperazine |

| Therapeutic Target | Phosphodiesterase 4 (PDE4) |

| Lead Compound | A heteroaromatic derivative containing the (S)-3-isopropylpiperazine core |

| Key SAR Finding | The (S)-stereoisomer was >50-fold more potent than the (R)-stereoisomer. |

| Resulting Potency | Optimized lead compound showed an IC50 of 10 nM against PDE4B. |

Antimalarial Agent Development (Piperazine-based)

The emergence of drug-resistant strains of Plasmodium parasites, the causative agent of malaria, necessitates the development of new antimalarial drugs. nih.gov The piperazine moiety has been incorporated into various molecular structures to create potent antimalarial agents. Researchers have focused on synthesizing piperazine-containing compounds that can inhibit parasite growth, often targeting different stages of the parasite's life cycle. nih.govnih.gov

One strategy involves attaching the piperazine ring to other known antimalarial pharmacophores, such as the 4(1H)-quinolone core. nih.gov The inclusion of an ionizable piperazine group can significantly enhance the aqueous solubility of these compounds. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the piperazine ring is crucial for antimalarial activity. nih.govnih.gov For instance, a series of aryl piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of P. falciparum. nih.gov The most active compound from this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, demonstrated an IC50 of 0.5 μM. nih.gov

| Compound ID | Structure | Target | Activity (IC50/EC50) |

| 2291-61 | Piperazine-tethered thiazole (B1198619) | P. falciparum (Dd2 strain) | 102 nM |

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | Aryl piperazine derivative | P. falciparum (FCR-3 strain) | 0.5 µM |

This table presents selected piperazine-based compounds and their reported antimalarial activities. nih.govmdpi.com

In another study, piperazine-tethered thiazole compounds were screened for antiplasmodial activity, leading to the identification of a hit compound with an EC50 of 102 nM against the chloroquine-resistant Dd2 strain. mdpi.com These findings highlight the potential of the piperazine scaffold in designing new and effective treatments for malaria. nih.govmdpi.com

Radioprotective Agent Synthesis (Piperazine-based)

With the increasing risk of exposure to ionizing radiation, there is a growing need for effective radioprotective agents. nih.govnih.gov Piperazine derivatives have emerged as a promising class of compounds in this area. nih.govrsc.org Research has focused on designing and synthesizing novel piperazine-based molecules that can protect human cells from radiation-induced damage, such as apoptosis (programmed cell death), with low cytotoxicity. nih.govnih.gov

A series of 1-(2-hydroxyethyl)piperazine derivatives were developed and evaluated for their radioprotective properties. nih.govnih.gov These studies found that certain modifications to the molecule attached to the core piperazine moiety could enhance radioprotective effects. nih.gov One compound, in particular, demonstrated a significant radioprotective effect on cell survival in vitro and showed low toxicity in vivo. nih.govnih.gov Further optimization of 1-(2-hydroxyethyl)piperazine derivatives has led to the identification of compounds with superior safety profiles and more pronounced radioprotective effects in hematopoietic models compared to the current standard, amifostine. rsc.orgrsc.org These second-generation derivatives have shown potential in mitigating DNA damage from ionizing radiation, as measured by a reduction in dicentric chromosomes. rsc.org

| Compound Series | Key Structural Feature | Observed Effect |

| 1-(2-hydroxyethyl)piperazine derivatives | Core piperazine moiety with various substitutions | Protection of human cells against radiation-induced apoptosis. nih.govnih.gov |

| Second-generation piperazine derivatives | Optimized 1-(2-hydroxyethyl)piperazine structure | Enhanced radioprotective efficacy and reduced toxicity compared to amifostine. rsc.orgrsc.org |

This table summarizes findings from studies on piperazine-based radioprotective agents.

These findings suggest that piperazine-based compounds are valuable candidates for further research and development as potential radioprotectors. nih.govnih.gov

Anticancer and Antimicrobial Research (Piperazine-based)

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in drugs with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com

In anticancer research, the piperazine scaffold has been incorporated into numerous molecules to develop new therapeutic agents. tubitak.gov.tr Several FDA-approved anticancer drugs contain a piperazine ring. tubitak.gov.tr Researchers have synthesized novel conjugates by linking N-substituted piperazine pharmacophores to other molecules, such as vindoline, a monomer of Vinca alkaloids. mdpi.comcancer.gov In one study, certain vindoline–piperazine conjugates showed significant antiproliferative effects against various human tumor cell lines, with the most potent derivatives exhibiting growth inhibition (GI50) values in the low micromolar range. mdpi.comcancer.gov For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against a breast cancer cell line (MDA-MB-468) with a GI50 of 1.00 μM. mdpi.comcancer.gov

In the field of antimicrobial research, the rise of antimicrobial resistance has spurred the search for new therapeutic agents. benthamdirect.com Piperazine-based compounds have shown considerable promise. benthamdirect.combioengineer.org The structural versatility of the piperazine nucleus allows for modifications that can enhance antibacterial activity. benthamdirect.com Studies on structure-activity relationships have indicated that incorporating electron-withdrawing groups onto the piperazine derivatives can improve their potency. benthamdirect.com Piperazine-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with mechanisms that may include the disruption of the bacterial cell wall or interference with nucleic acid and protein synthesis. bioengineer.org Furthermore, piperazine has been used in the synthesis of antimicrobial polymers, which can target the cytoplasmic membrane of bacteria, leading to cell death. nih.govrsc.org

| Research Area | Compound Type | Example Finding |

| Anticancer | Vindoline–piperazine conjugates | A derivative with [4-(trifluoromethyl)benzyl]piperazine showed a GI50 of 1.00 μM against the MDA-MB-468 breast cancer cell line. mdpi.comcancer.gov |

| Antimicrobial | Piperazine derivatives | Structural modifications with electron-withdrawing groups have been shown to enhance antibacterial activity. benthamdirect.com |

| Antimicrobial | Biocompatible piperazine polymer | Exhibited significant antimicrobial activity against E. coli and S. aureus. nih.govrsc.org |

This table highlights key research findings for piperazine-based compounds in anticancer and antimicrobial studies.

Neurological and Psychiatric Drug Development (Piperazine-based)

The piperazine scaffold is a common feature in many drugs that act on the central nervous system (CNS). eurekaselect.com Various piperazine analogs have been developed that interact with a range of neurotransmitter receptors, leading to their use as anxiolytics, antipsychotics, and antidepressants. eurekaselect.com

One area of research has focused on developing CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6), a therapeutic target for neurodegenerative diseases. nih.gov A significant challenge has been the low blood-brain barrier permeability of most HDAC6 inhibitors. nih.gov To address this, a hybrid strategy was employed, combining the structural features of HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H1 receptor antagonists, which often contain a benzylpiperazine unit. nih.gov This approach led to the identification of a selective and CNS-penetrant HDAC6 inhibitor that demonstrated antidepressant activity in preclinical models. nih.gov

More recently, research into Alzheimer's disease has explored piperazine derivatives for their potential to restore or limit synapse loss, a key correlate of cognitive dysfunction. nih.gov A novel piperazine derivative, structurally similar to a known activator of the TRPC6 channel but able to cross the blood-brain barrier, was identified. nih.gov This compound selectively activates TRPC6 and has shown synaptoprotective properties, reversing deficits in synaptic plasticity in a mouse model of Alzheimer's disease. nih.gov

| Therapeutic Target | Compound Strategy | Key Outcome |

| HDAC6 (Neurodegenerative diseases) | Hybrid of HDAC6 inhibitor and histamine H1 receptor antagonist structures | Identification of a CNS-penetrant HDAC6 inhibitor with antidepressant activity. nih.gov |

| TRPC6 (Alzheimer's disease) | Development of a blood-brain barrier penetrant piperazine derivative | Reversal of synaptic plasticity deficits in a preclinical model. nih.gov |

This table summarizes the application of piperazine-based compounds in the development of drugs for neurological and psychiatric disorders.

Anti-Inflammatory and Immunomodulatory Agents (Piperazine-based)

The piperazine nucleus is also a promising scaffold for the development of novel analgesic and anti-inflammatory drugs. nih.govthieme-connect.com Many currently available anti-inflammatory medications have side effects that limit their use, driving the search for new candidates with improved profiles. nih.gov

Research has demonstrated the anti-inflammatory potential of various piperazine derivatives. nih.govresearchgate.net In one study, a series of novel ferrocenyl(piperazine-1-yl)methanone-based compounds were synthesized and screened for their ability to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation. nih.gov One compound was found to be particularly potent in inhibiting NO production with low toxicity and also showed significant inhibition of the pro-inflammatory enzymes iNOS and COX-2. nih.gov

In other research, novel piperazine derivatives have been evaluated for a combination of antihistamine, anti-inflammatory, and anticancer properties. nih.gov Two compounds demonstrated noteworthy, dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production and the generation of tumor necrosis factor-alpha (TNF-α). nih.gov These findings underscore the potential of piperazine analogues as multi-target agents for conditions involving inflammation. nih.govnih.gov

| Compound Class | Mechanism of Action | Result |

| Ferrocenyl(piperazine-1-yl)methanone derivatives | Inhibition of NO, iNOS, and COX-2 production | Potent anti-inflammatory activity with low toxicity. nih.gov |

| Novel piperazine derivatives (PD-1 and PD-2) | Inhibition of nitrite production and TNF-α generation | Dose-dependent anti-inflammatory activity. nih.gov |

This table outlines research on the anti-inflammatory properties of piperazine-based compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict various molecular properties such as optimized geometry, charge distribution, and molecular orbital energies (e.g., HOMO and LUMO). These calculations are crucial for understanding the molecule's stability and potential reaction sites. For instance, the analysis of electrostatic potential surfaces can reveal regions susceptible to nucleophilic or electrophilic attack. While specific DFT studies on 1-Boc-3-isopropylpiperazine are not extensively detailed in the public domain, the general approach would involve geometry optimization followed by the calculation of electronic descriptors to predict its reactivity.

Transition state modeling is a computational technique used to elucidate the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, providing a quantitative measure of the reaction rate. This modeling is essential for understanding how this compound might be synthesized or how it might metabolize or degrade. Such studies can rationalize experimentally observed product distributions and guide the optimization of reaction conditions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape of a molecule over time. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and a bulky Boc protecting group, MD simulations can reveal the preferred three-dimensional structures in different environments. In a study investigating piperazine-based compounds, MD simulations were performed for 50 nanoseconds to analyze the stability of the ligand-protein complex. nih.gov Such simulations are critical for understanding how the molecule's shape influences its biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. In a computational study of piperazine-based compounds, docking was used to understand the binding mode of a lead compound with the Sigma 1 Receptor (S1R). nih.gov The study revealed key interactions between the ligand and the protein's binding site.

The docking analysis for a closely related piperazine derivative showed several crucial interactions with the S1R protein, which are summarized in the table below. nih.gov

| Interaction Type | Interacting Residue(s) |

| Hydrogen Bond | Glu172 |

| π-cation | Phe107 |

| Hydrophobic (van der Waals) | Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, Leu182, Tyr206 |

| Secondary Hydrophobic Pocket | Ile124, Phe133, His154, Trp164 |

These interactions, particularly the hydrogen bond with Glu172 and the π-cation interaction with Phe107, were identified as crucial for the high affinity of the ligand. nih.gov The extensive hydrophobic contacts further stabilize the ligand within the binding pocket. nih.gov

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of molecules. By analyzing parameters derived from quantum chemical calculations, such as molecular orbital energies and charge distributions, it is possible to forecast how a molecule will behave in a chemical reaction. For example, the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is an indicator of chemical reactivity. dergipark.org.trdergipark.org.tr A smaller gap generally implies higher reactivity. These predictive studies can guide synthetic chemists in designing efficient reaction pathways and in modifying the molecular structure to achieve desired selectivity.

Stereoselectivity Prediction in Asymmetric Reactions

The synthesis of enantiomerically pure this compound is crucial for its application in the development of chiral pharmaceuticals. Asymmetric synthesis aims to selectively produce one enantiomer over the other, and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stereochemical outcome of such reactions.

Theoretical models can be constructed to analyze the transition states of key bond-forming steps in the asymmetric synthesis of 3-substituted piperazines. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. The lower energy transition state corresponds to the major enantiomer formed.